1-(4-Nitrophenyl)-3-methyl-5-phenylformazan

Descripción

Fundamental Molecular Composition

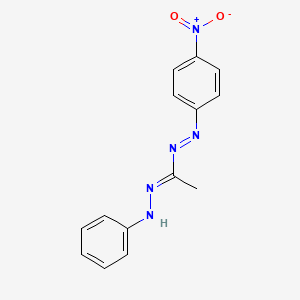

The molecular formula of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is established as C₁₄H₁₃N₅O₂, with a precise molecular weight of 283.29 grams per mole. This composition reveals the presence of fourteen carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and two oxygen atoms, which are distributed across three distinct aromatic systems connected through the central formazan backbone. The compound exhibits the characteristic formazan structure with the general formula arrangement of nitrogen-nitrogen-carbon-nitrogen-nitrogen-hydrogen, formally represented as the chain -N=N-C=N-NH-. The nitrophenyl substituent at position 1 contributes the two oxygen atoms through its nitro group, while the methyl group at position 3 and the phenyl group at position 5 complete the substitution pattern that defines this specific formazan derivative.

The constitutional framework of this molecule demonstrates the typical formazan architecture, where the central carbon atom serves as the focal point for substitution patterns that determine the compound's overall properties. The systematic naming convention reflects the positioning of substituents along the formazan chain, with the 4-nitrophenyl group attached to the terminal nitrogen atom (position 1), a methyl group bonded to the central carbon (position 3), and a phenyl group connected to the terminal nitrogen-hydrogen unit (position 5). This substitution pattern creates a unique constitutional isomer within the broader family of formazan compounds, distinguishing it from other possible arrangements of the same molecular formula.

Constitutional Isomerism Patterns

| Structural Component | Position | Chemical Environment | Molecular Contribution |

|---|---|---|---|

| 4-Nitrophenyl group | Position 1 | Terminal N attachment | C₆H₄NO₂ |

| Methyl group | Position 3 | Central carbon | CH₃ |

| Phenyl group | Position 5 | Terminal NH attachment | C₆H₅ |

| Formazan backbone | Central chain | N=N-C=N-NH | C₁N₄H |

The constitutional isomerism potential of this compound extends beyond simple positional variations to encompass the fundamental connectivity patterns within the formazan framework. The compound exists as one specific constitutional isomer among theoretically possible alternatives that could involve different attachment points for the aromatic substituents or alternative arrangements of the nitrogen-rich backbone. However, the formazan structure itself constrains the possibilities for constitutional variation, as the alternating double bond system requires specific connectivity patterns to maintain stability and conjugation throughout the molecular framework.

Propiedades

IUPAC Name |

N'-anilino-N-(4-nitrophenyl)iminoethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIGZTOTTOEVNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Route

The synthesis of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan typically proceeds via the following steps:

Step 1: Formation of Hydrazone Intermediate

4-nitrobenzaldehyde is reacted with phenylhydrazine in the presence of an acid catalyst to form the corresponding hydrazone. This step involves nucleophilic addition of phenylhydrazine to the aldehyde group, followed by dehydration to yield the hydrazone intermediate.Step 2: Reaction with Methylhydrazine

The hydrazone intermediate is then treated with methylhydrazine under basic conditions, leading to the formation of the formazan compound. This step involves condensation and rearrangement reactions that establish the formazan ring system.

This synthetic approach ensures the formation of the desired this compound with controlled substitution at the 4-nitrophenyl and methyl positions.

Detailed Experimental Procedure (Adapted from Related Formazan Syntheses)

Although direct experimental details for this compound are limited, analogous procedures for related formazan derivatives provide a reliable framework:

Preparation of Hydrazone Derivative

Phenylhydrazine (0.01 mol) is added dropwise to a stirred solution of 4-nitrobenzaldehyde (0.01 mol) in acetic acid or dilute acidic medium at room temperature. The mixture is stirred for 1 hour and then allowed to stand for 30 minutes, leading to the precipitation of the hydrazone intermediate. The product is filtered, washed, and recrystallized from ethanol to obtain pure hydrazone crystals.Synthesis of Formazan via Diazonium Coupling

Separately, 4-nitroaniline (0.01 mol) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled below 5°C. Sodium nitrite solution (1.6 g in 7.5 ml water) is added dropwise to form the diazonium salt under strict temperature control (<10°C). The freshly prepared diazonium salt solution is then added slowly to a solution of the hydrazone intermediate in pyridine at temperatures below 10°C with continuous stirring. The reaction mixture is allowed to stand for 4 hours, then poured into ice-cold water. The precipitated formazan is filtered, washed with cold and hot water, followed by methanol, and dried in air. The product typically appears as a deep red solid with melting points around 100°C.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 4-nitrobenzaldehyde + phenylhydrazine | Acidic medium, room temperature, stirring 1 hr | 4-nitrobenzaldehyde phenylhydrazone (hydrazone intermediate) |

| 2 | Hydrazone intermediate + diazonium salt of 4-nitroaniline | Pyridine solvent, <10°C, stirring, 4 hr | This compound |

Analytical Characterization

- Melting Point: Approximately 100°C, indicating purity and consistent crystalline form.

- [^1H NMR (Proton Nuclear Magnetic Resonance)](pplx://action/followup): Typical signals include aromatic protons around δ 6.9–7.9 ppm.

- IR Spectroscopy: Characteristic absorption bands include:

Alternative Preparation Approaches and Considerations

Cold Condition Synthesis: Some formazan derivatives, including nitrophenyl-substituted ones, have been synthesized under cold conditions to improve yield and selectivity. This involves maintaining low temperatures (0–10°C) during diazotization and coupling steps to avoid side reactions.

Use of Pyridine as Solvent: Pyridine is commonly used as a solvent and base in the coupling step to facilitate the formation of the formazan ring by stabilizing reaction intermediates and controlling pH.

Diazonium Salt Preparation: The generation of diazonium salts from aromatic amines is a critical step requiring precise temperature control to prevent decomposition and ensure high coupling efficiency.

Data Table: Summary of Preparation Parameters

| Parameter | Description/Value | Notes |

|---|---|---|

| Starting materials | 4-nitrobenzaldehyde, phenylhydrazine, methylhydrazine | High purity reagents recommended |

| Solvent for hydrazone step | Acetic acid or dilute acidic medium | Facilitates hydrazone formation |

| Solvent for coupling step | Pyridine | Acts as solvent and base |

| Temperature (diazotization) | 0–5°C | Prevents diazonium salt decomposition |

| Temperature (coupling) | <10°C | Ensures selective coupling |

| Reaction time | 1 hr (hydrazone), 4 hr (coupling) | Adequate for completion of reactions |

| Product appearance | Deep red crystalline solid | Indicates successful synthesis |

| Melting point | ~100°C | Purity indicator |

Research Findings and Optimization

- Yield Optimization: Maintaining low temperatures during diazotization and coupling steps is crucial to maximize yield and minimize side products.

- Purification: Recrystallization from ethanol or methanol enhances product purity and crystallinity.

- Spectral Confirmation: IR and NMR spectroscopy confirm the formation of the formazan ring and substitution pattern, essential for verifying the synthesis.

- Scalability: The described method is amenable to scale-up with careful control of temperature and reagent addition rates.

Análisis De Reacciones Químicas

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is often used in biological assays to evaluate cytotoxicity and cell viability. The compound can form formazan crystals when reduced, which can be quantified spectrophotometrically.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various compounds on human leukemia cell lines, this compound was utilized in an MTT assay. The optical density was measured at 570 nm to determine the IC50 values, indicating the concentration required to inhibit cell proliferation by 50% .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further investigation in pharmaceutical applications.

Case Study: Antimicrobial Testing

In a controlled experiment, this compound was tested against bacterial strains such as E. coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Applications

| Application Area | Description | Methodology Used |

|---|---|---|

| Biological Assays | Evaluating cytotoxicity using MTT assays | Optical density measurement at 570 nm |

| Antimicrobial Testing | Assessing inhibition against bacterial strains | Zone of inhibition method |

| Chemical Synthesis | Intermediate for synthesizing complex organic molecules | Condensation and reduction reactions |

Future Perspectives

The ongoing research into this compound suggests promising avenues for its application in drug development and as a biochemical tool for studying cellular processes. Its unique properties warrant further investigation into its mechanisms of action and potential therapeutic uses.

Mecanismo De Acción

The mechanism of action of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan involves its interaction with specific molecular targets. In biological systems, the compound can act as a substrate for enzymes, leading to the formation of colored products that can be easily detected and quantified. The pathways involved in these reactions often include redox processes and the formation of intermediate species .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Formazans share a common backbone of alternating azo (-N=N-) and hydrazone (-NH-N=) groups. Key structural analogues include:

*Estimated based on substituent addition.

- Electron-Withdrawing Groups (EWGs): The nitro group at position 1 in this compound enhances stability and redox activity compared to unsubstituted 1,5-diphenylformazan .

- Steric Effects: The methyl group at position 3 reduces steric hindrance compared to bulkier substituents (e.g., ethynyl in 3-(4-ethynylphenyl)-1,5-diphenylformazan), favoring synthetic accessibility .

- Bioactivity: Benzo-triazole derivatives (e.g., compound 54 in ) exhibit superior anthelmintic activity due to enhanced electron-withdrawing and hydrogen-bonding capabilities.

Spectroscopic and Analytical Data

Actividad Biológica

1-(4-Nitrophenyl)-3-methyl-5-phenylformazan is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the formazan class, characterized by the general structure R-N=N-C=NN-R', where R and R' represent various substituents. The presence of the nitrophenyl group in this compound enhances its reactivity and biological potential.

Synthesis Methods:

The synthesis typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions. The following reaction scheme summarizes the synthesis:

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon reduction. This property allows it to interact with various biomolecules, leading to:

- Cytotoxicity : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Inhibition of bacterial growth through membrane disruption.

- Antioxidant Properties : Scavenging free radicals, which can protect cells from oxidative stress.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including:

These results indicate that the compound effectively inhibits cell proliferation and induces apoptosis.

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against various pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacteria:

The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- Study on Anticancer Properties : In a comparative study, this compound was found to be more effective than conventional chemotherapeutics such as cisplatin in inhibiting tumor growth in xenograft models .

- Antimicrobial Efficacy Analysis : A recent investigation revealed that formulations containing this formazan derivative significantly reduced bacterial load in infected wounds, outperforming standard antibiotic treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-nitrophenyl)-3-methyl-5-phenylformazan, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves coupling 4-nitrophenyl diazonium salts with substituted hydrazones under controlled pH (8–10) and temperature (0–5°C). Evidence from thiadiazole derivative syntheses (e.g., using triethylamine in ethanol as a base/solvent system ) suggests that optimizing stoichiometric ratios of reactants and monitoring reaction progress via TLC or UV-Vis spectroscopy can improve yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the formazan product.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing tautomeric equilibria in this compound?

- Methodological Answer : Tautomerism in formazans can be analyzed using a combination of:

- ¹H/¹³C NMR : To detect proton shifts between hydrazone and azo tautomers .

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve tautomeric states in solid-state structures .

- UV-Vis spectroscopy : Monitoring absorption bands (e.g., ~450–550 nm for azo forms) in solvents of varying polarity .

Q. How can researchers validate the purity of synthesized this compound, especially in the presence of nitro-group byproducts?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to separate and identify impurities.

- Elemental Analysis : Confirm C, H, N, and S content within ±0.4% of theoretical values .

- IR Spectroscopy : Absence of peaks at ~2200 cm⁻¹ (C≡N) or ~1700 cm⁻¹ (C=O) rules out common byproducts like nitriles or ketones .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives across different assay systems?

- Methodological Answer :

- Assay Replication : Perform dose-response curves in triplicate across multiple cell lines (e.g., microbial vs. mammalian) to distinguish target-specific effects from cytotoxicity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proposed targets (e.g., microbial enzymes) and correlate with experimental IC₅₀ values .

- Metabolic Stability Testing : Incubate derivatives with liver microsomes to assess if rapid degradation (e.g., nitro-group reduction) explains inconsistent activity .

Q. How can computational models (e.g., QSAR) guide the design of this compound derivatives with enhanced antimicrobial properties?

- Methodological Answer :

- Descriptor Selection : Include electronic parameters (Hammett σ values for nitro groups) and steric factors (molar refractivity of substituents) .

- 3D-QSAR : Align derivatives using pharmacophore models based on active conformations identified via molecular dynamics simulations .

- Validation : Compare predicted vs. experimental MIC values against E. coli or C. albicans to refine models .

Q. What crystallographic challenges arise when refining the structure of this compound, and how can SHELX tools address them?

- Methodological Answer :

- Disorder Handling : The nitro group’s rotational freedom may cause disorder; use PART instructions in SHELXL to model alternative positions .

- Twinned Data : For poorly diffracting crystals, apply TWIN/BASF commands in SHELXL to refine against twinned datasets .

- Validation : Check R₁/Rw and CCDC deposition standards to ensure structural accuracy .

Key Considerations for Researchers

- Contradiction Management : Cross-validate spectral data (e.g., NMR vs. X-ray) to account for solvent- or state-dependent tautomerism .

- Synthesis Scalability : Avoid industrial-scale methods; focus on milligram-scale protocols suitable for academic labs .

- Ethical Compliance : Adhere to institutional guidelines for handling nitroaromatic compounds, which may exhibit mutagenic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.